Methyl 6-(acetoxymethyl)nicotinate

Übersicht

Beschreibung

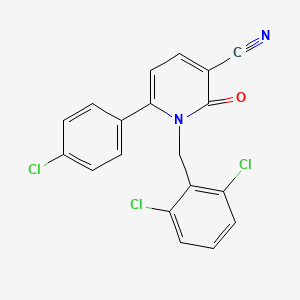

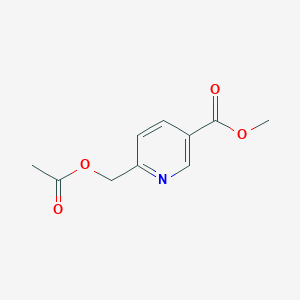

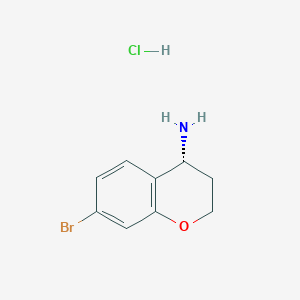

“Methyl 6-(acetoxymethyl)nicotinate” is a chemical compound with the molecular formula C10H11NO4 . Its average mass is 209.199 Da and its monoisotopic mass is 209.068802 Da . It is also known by other names such as “3-Pyridinecarboxylic acid, 6-[(acetyloxy)methyl]-, methyl ester” and "methyl 6-(acetyloxymethyl)pyridine-3-carboxylate" .

Molecular Structure Analysis

“Methyl 6-(acetoxymethyl)nicotinate” has a molecular structure represented by the formula C10H11NO4 . Further details about its 3D structure or specific atomic arrangement are not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-(acetoxymethyl)nicotinate” are not detailed in the search results. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 . More specific properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

- Methyl 6-(acetoxymethyl)nicotinate is considered a nicotine analog. Nicotine itself is well-known for its role in smoking cessation products (such as NicoretteTM gum, lozenges, and mini-lozenges) and its potential therapeutic effects on central nervous system (CNS) disorders like Parkinson’s, Tourette’s, and ADHD .

- This similarity makes it an interesting candidate for further investigation in CNS-related studies .

Nicotine Analog for Smoking Cessation and CNS Disorders

Chemical Structure and Properties

Pharmacological Similarity to Nicotine

Toxicological Assessments

Electronic Nicotine Delivery Systems (ENDS)

Alternative Agent to Nicotine

Wirkmechanismus

Target of Action

Methyl 6-(acetoxymethyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of niacin and its derivatives are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the transmission of nerve impulses in the nervous system .

Mode of Action

Niacin acts as an agonist at nicotinic acetylcholine receptors . Upon binding, it stimulates these receptors, leading to the opening of ion channels and the flow of ions across the cell membrane . This results in the generation of a nerve impulse .

Biochemical Pathways

Niacin and its derivatives are known to be involved in the metabolism of glucose, insulin, and blood lipids . They upregulate insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor . This involves the phosphorylation of multiple intracellular domains and protein kinases, and downstream effector molecules .

Result of Action

The activation of nicotinic acetylcholine receptors by niacin and its derivatives can lead to various physiological responses, including muscle contraction, heart rate regulation, and the release of certain neurotransmitters .

Eigenschaften

IUPAC Name |

methyl 6-(acetyloxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(12)15-6-9-4-3-8(5-11-9)10(13)14-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWLMSMOILJHBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(acetoxymethyl)nicotinate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-](/img/structure/B3019081.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)

![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)